四甲基铵

描述

Synthesis Analysis

Tetramethylammonium ion is typically prepared by the reaction between trimethylamine and a methyl chloride . Although this reaction is suitable for the common halides, tetramethylammonium salts with more complex anions may be prepared by salt metathesis reactions . For example, tetramethylammonium borohydride has been made from tetramethylammonium hydroxide .Molecular Structure Analysis

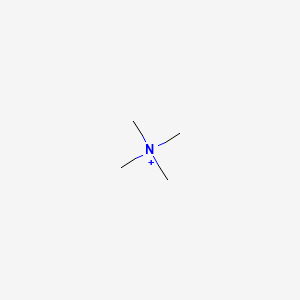

Tetramethylammonium has the chemical formula C4H12N . It consists of four methyl groups attached to a central nitrogen atom . The cation is isoelectronic with neopentane .Chemical Reactions Analysis

Tetramethylammonium chloride is efficiently produced by the reaction of trimethylamine and methyl chloride . It is produced by the alkylation of ammonium chloride with dimethyl carbonate in the presence of an ionic liquid catalyst .Physical And Chemical Properties Analysis

Tetramethylammonium is a very strong base with a pH >13 capable of corroding certain metals . It is acutely toxic upon dermal contact, ingestion, or inhalation . Exposure to >1% TMAH solutions over a few percent of the body must be treated as a life-threatening event .科学研究应用

Reverse Osmosis Membrane Enhancement

Tetramethylammonium hydroxide (TMAH) has been studied for its role in enhancing the rejection of contaminants by reverse osmosis (RO) membranes. A negatively charged antiscalant, polyaspartic acid (PASP), can improve the rejection of positively charged TMAH by RO membranes. This interaction is particularly effective in relatively loose RO membranes, where the electrostatic interaction between TMAH and PASP plays a critical role .

C-F Bond-Forming Reactions

Tetramethylammonium fluoride (TMAF) is utilized in C-F bond-forming reactions, which are crucial in the synthesis of fluorine-containing molecules. These molecules are prevalent in last-generation medicines and non-invasive medical imaging agents. TMAF’s physicochemical properties and solvation effects in different solvents are closely associated with its reactivity, making it a valuable reagent in sustainable industrial fluorination .

Thermochemolysis for Organic Compound Detection

TMAH is a popular methylation reagent used in thermochemolysis, a technique for detecting organic compounds in various samples such as soil, coal, lacquer, lignin, and polymers. It is also employed in in situ analysis of solid samples by space experiments, highlighting its versatility in both terrestrial and extraterrestrial applications .

Conductive Film Applications

Tetramethylammonium bases are used for the exfoliation of Al-residual multilayer MXene, which is then used to create conductive films. These films exhibit high electrical conductivity and are used in applications such as flexible transparent conductive films for electrical devices .

Silicon Etching in Microfabrication

In microfabrication, TMAH-based solutions are used for the anisotropic etching of silicon, a process critical in the manufacturing of electronic devices. The etching properties can be adjusted by varying the etching temperatures and TMAH concentrations, allowing for precise control over the fabrication process .

Enhancement of Antiscalant Efficiency

Research has shown that TMAH can interact with antiscalants like PASP to enhance their efficiency. This interaction is significant in the field of water treatment, where scaling control is essential for maintaining the performance and longevity of RO membranes .

作用机制

Tetramethylammonium, also known as tetramethylazanium, is a simple quaternary ammonium cation with the chemical formula [Me4N]+ . It plays a significant role in various biochemical processes. This article will delve into the mechanism of action of Tetramethylammonium, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Tetramethylammonium is the UDP-glucose 4-epimerase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the process of galactose conversion to glucose.

Mode of Action

The exact mode of action of Tetramethylammonium is still under investigation. It is known that tetramethylammonium interacts with its target, udp-glucose 4-epimerase, affecting its function . The specifics of this interaction and the resulting changes are yet to be fully understood.

Result of Action

It is known that it can cause significant systemic toxicity . In severe cases, exposure to Tetramethylammonium can lead to respiratory failure and death .

Action Environment

The action, efficacy, and stability of Tetramethylammonium can be influenced by various environmental factors. For instance, the concentration of Tetramethylammonium can significantly impact its toxicity. Exposure to concentrations as low as 2.38% has resulted in potentially fatal symptoms within one hour .

安全和危害

属性

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium | |

CAS RN |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea](/img/structure/B1211694.png)

![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)

![8,9,10,11,11-Pentachloro-1-azatetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B1211702.png)

![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)

![3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1211708.png)